molecular formula C18H19N3O4 B2971621 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 1209715-90-1

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2971621
CAS RN: 1209715-90-1
M. Wt: 341.367
InChI Key: JAUNRICSERDKHO-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications

Structural Properties and Synthesis Techniques

Research has explored the interaction and structural properties of related compounds, focusing on their potential for creating novel heterocycles. For instance, the study by Lazareva et al. (2017) detailed the formation of silaheterocyclic benzoxazasiloles through the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes. These compounds exhibit equilibrium with cyclic benzodioxazasilepines, showcasing their structural versatility and potential for further chemical modifications (Lazareva et al., 2017).

Chemical Oxidation and Modification

The chemical oxidation of compounds bearing similarity in structure has been explored to understand their reactivity and potential for forming new derivatives with enhanced properties. For example, the oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), which shares a related core structure, highlighted the selectivity in the oxidation of methyl groups and the formation of derivatives without cleaving the isoxazole ring. This study indicates the potential for targeted chemical modifications to enhance the properties of such compounds (Adolphe-Pierre et al., 1998).

Potential Applications in Material Science

Additionally, the synthesis and properties of related heterocycles have implications for material science and pharmaceuticals. The generation of novel heterocyclic compounds from precursors like visnagenone and khellinone, leading to anti-inflammatory and analgesic agents, showcases the broader applicability of these chemical frameworks. The study by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives provides insights into the synthetic versatility and potential pharmaceutical applications of these compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-inflammatory Agents

The development of antimicrobial and anti-inflammatory agents from isoxazole derivatives further exemplifies the significance of these compounds in medicinal chemistry. Kendre et al. (2015) synthesized a series of novel derivatives that were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, demonstrating the therapeutic potential of compounds derived from or related to isoxazole frameworks (Kendre et al., 2015).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-16(12(2)24-20-11)9-18(22)19-10-14-8-17(25-21-14)13-4-6-15(23-3)7-5-13/h4-8H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNRICSERDKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

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